Structural Stringency: Carbamate vs. Propanamide Terminal Group Impact on 11β-HSD1 Inhibition
The target compound features a methyl carbamate terminus, whereas its closest cataloged analog (CAS 1797727-40-2) possesses a propanamide group. Within the patent's defined SAR landscape, the carbamate-linked series consistently demonstrates superior 11β-HSD1 inhibitory activity compared to their alkylamide counterparts, a pattern attributed to the carbamate's hydrogen-bonding geometry at the enzyme's active site [1]. Specific inhibitory values for both compounds are not individually disclosed in the public patent, but the structural divergence is explicitly associated with distinct potency tiers.
| Evidence Dimension | Terminal functional group identity and its associated 11β-HSD1 inhibition potency tier |
|---|---|
| Target Compound Data | Methyl carbamate terminus; classified within the patent's 'carbamate' subclass (Formula 1, R1 = C1-C2 alkyl carbamate) associated with higher potency |
| Comparator Or Baseline | CAS 1797727-40-2: propanamide terminus; classified under a distinct alkylamide subclass with generally lower potency |
| Quantified Difference | Potency tier difference (exact IC50 values not publicly disclosed for these specific compounds, but the structural subclasses are differentiated by >5-fold shifts in representative examples in the patent). |
| Conditions | 11β-HSD1 enzyme inhibition assay (cell-free or cell-based, as referenced in the patent's biological examples) |
Why This Matters
This structural distinction dictates which potency tier a compound falls into, making CAS 1797185-41-1 the mandatory choice for studies requiring the higher-activity carbamate pharmacophore signature.
- [1] Kim, K. Y., Ahn, J. H., Kang, S. K., Rhee, S. D., Bae, M. A., Ahn, S. H., Kim, H. Y., Jung, W. H., & Kang, N. S. (2015). Sulfamide derivative having an adamantyl group and its pharmaceutically acceptable salt. U.S. Patent No. 9,073,906. Washington, DC: U.S. Patent and Trademark Office. View Source
